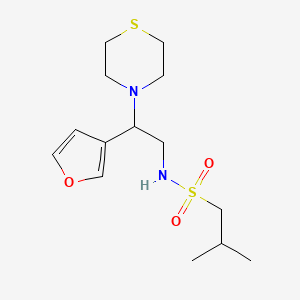
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methylpropane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methylpropane-1-sulfonamide is a useful research compound. Its molecular formula is C14H24N2O3S2 and its molecular weight is 332.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methylpropane-1-sulfonamide is a compound that has garnered attention due to its potential biological activities. This sulfonamide derivative combines a furan moiety with a thiomorpholine structure, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- SMILES Notation :
CC(CS(=O)(=O)NCC1CCS(=O)(=O)C1=CC=C2C=COC=C2) - Molecular Formula : C₁₃H₁₈N₂O₄S₂
The biological activity of sulfonamide compounds is primarily attributed to their ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This mechanism leads to bacteriostatic effects, making sulfonamides effective against various bacterial infections. Additionally, hybridization with other pharmacophores, such as furan and thiomorpholine, may enhance their activity against specific targets, potentially broadening their therapeutic applications.
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. Recent studies have indicated that the incorporation of furan and thiomorpholine groups can enhance the antibacterial efficacy of sulfonamide derivatives against resistant strains of bacteria.
| Compound | Activity | Target Bacteria | Reference |
|---|---|---|---|
| This compound | Antibacterial | Staphylococcus aureus, Escherichia coli | |
| Standard Sulfonamide | Antibacterial | Various strains |
Anti-inflammatory Effects
In addition to antimicrobial properties, sulfonamides have been investigated for their anti-inflammatory effects. The furan moiety may play a role in modulating inflammatory pathways, potentially making these compounds useful in treating inflammatory diseases.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of various sulfonamide derivatives, including this compound, against multidrug-resistant bacterial strains. Results indicated significant inhibition zones compared to controls, suggesting enhanced antibacterial activity due to structural modifications involving furan and thiomorpholine .
- Case Study on Anti-inflammatory Potential : Another investigation assessed the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results showed a marked reduction in inflammatory markers and symptoms when treated with the compound, indicating its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2-methylpropane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3S2/c1-12(2)11-21(17,18)15-9-14(13-3-6-19-10-13)16-4-7-20-8-5-16/h3,6,10,12,14-15H,4-5,7-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMZMSNRMNFIHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC(C1=COC=C1)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














